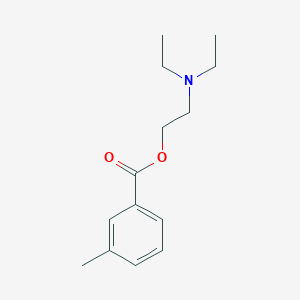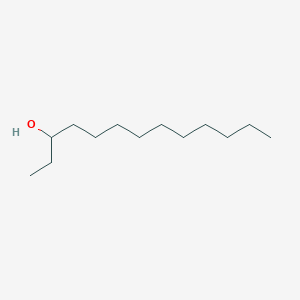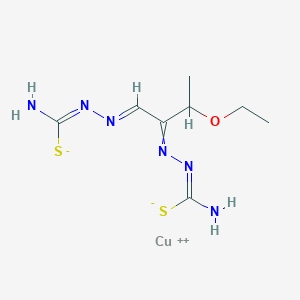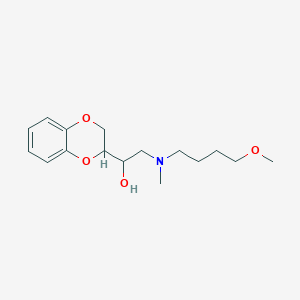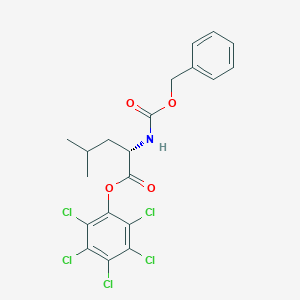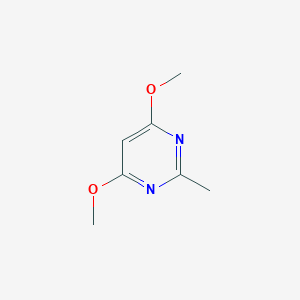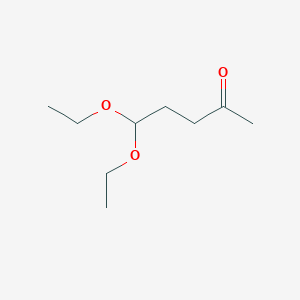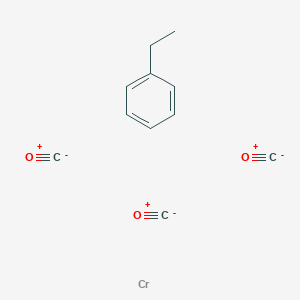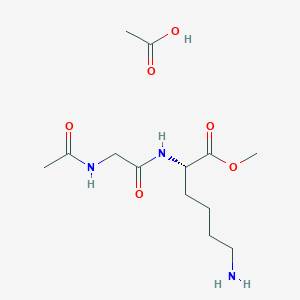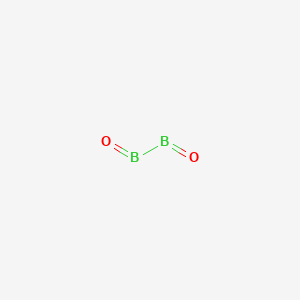
Diboron dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diboron dioxide, also known as boric anhydride, is a chemical compound with the formula B2O2. It is a white solid that is highly reactive and is used in various industrial applications. Diboron dioxide is an important compound in the field of chemistry due to its unique properties and potential applications.
Mecanismo De Acción
Diboron dioxide has a unique mechanism of action due to its ability to form boron-oxygen bonds. It can act as a Lewis acid, which means that it can accept an electron pair from a Lewis base. This property makes diboron dioxide an effective catalyst in organic synthesis reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of diboron dioxide. However, studies have shown that it has low toxicity and does not cause significant harm to living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diboron dioxide has several advantages for lab experiments. It is a highly reactive compound that can be used as a catalyst in various organic synthesis reactions. It is also relatively inexpensive and readily available. However, diboron dioxide has limitations as well. It is highly hygroscopic, which means that it absorbs moisture from the air. This property can make it difficult to handle and store.
Direcciones Futuras
There are several future directions for the use of diboron dioxide. One potential application is in the production of boron-doped diamond, which has potential uses in electronic devices and sensors. Additionally, diboron dioxide could be used as a catalyst in the production of biofuels and other renewable energy sources. Further research is needed to explore these potential applications and to understand the properties and mechanisms of diboron dioxide more fully.
Métodos De Síntesis
Diboron dioxide can be synthesized by the reaction of boron trioxide with boron metal at high temperatures. The reaction produces diboron dioxide and boron oxide as byproducts. Another method of synthesis involves the reaction of boron halides with water or alcohols.
Aplicaciones Científicas De Investigación
Diboron dioxide has various scientific research applications. It is used as a catalyst in organic synthesis reactions and as a precursor in the production of boron compounds. It is also used in the production of boron nitride and boron carbide, which are materials with high hardness and thermal stability. Additionally, diboron dioxide is used in the synthesis of boron-doped diamond, which has potential applications in electronic devices and sensors.
Propiedades
Número CAS |
13766-28-4 |
|---|---|
Nombre del producto |
Diboron dioxide |
Fórmula molecular |
B2O2 |
Peso molecular |
53.63 g/mol |
Nombre IUPAC |
oxo(oxoboranyl)borane |
InChI |
InChI=1S/B2O2/c3-1-2-4 |
Clave InChI |
MTKRXXSLFWZJTB-UHFFFAOYSA-N |
SMILES |
B(=O)B=O |
SMILES canónico |
B(=O)B=O |
Otros números CAS |
13766-28-4 |
Sinónimos |
O=BB=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)
